molecular formula C29H34N3O2.Cl<br>C29H34ClN3O2 B14674763 Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride CAS No. 35402-38-1

Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride

Cat. No.: B14674763
CAS No.: 35402-38-1
M. Wt: 492.0 g/mol
InChI Key: BIZUKZMQPYVJJF-UHFFFAOYSA-N
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Description

Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride typically involves multiple steps. The process begins with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the quaternization of the amine group with benzyl chloride to form the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its amine groups can interact with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, bromide
  • Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, iodide

Uniqueness

The chloride variant of this compound is unique due to its specific interactions with chloride ions, which can influence its solubility and reactivity. Compared to its bromide and iodide counterparts, the chloride form may exhibit different pharmacokinetics and bioavailability.

Properties

CAS No.

35402-38-1

Molecular Formula

C29H34N3O2.Cl
C29H34ClN3O2

Molecular Weight

492.0 g/mol

IUPAC Name

benzyl-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]propyl]-dimethylazanium;chloride

InChI

InChI=1S/C29H33N3O2.ClH/c1-20(2)31-25-16-15-24(26-27(25)29(34)23-14-9-8-13-22(23)28(26)33)30-17-10-18-32(3,4)19-21-11-6-5-7-12-21;/h5-9,11-16,20H,10,17-19H2,1-4H3,(H-,30,31,33,34);1H

InChI Key

BIZUKZMQPYVJJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.[Cl-]

Origin of Product

United States

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